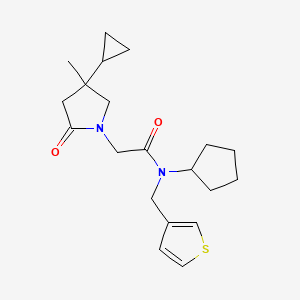![molecular formula C16H25N3O2 B5653651 (3R*,4R*)-3,4-dimethyl-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5653651.png)
(3R*,4R*)-3,4-dimethyl-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex pyrrolidine derivatives often involves diastereoselective routes, utilizing asymmetric catalysts or reagents to achieve the desired stereochemistry. For example, Procopiou et al. (2018) discuss the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids via a rhodium-catalyzed asymmetric 1,4-addition, which could offer insights into similar strategies for synthesizing compounds like the one (Procopiou et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic and crystallographic techniques. Studies often involve X-ray crystallography to determine stereochemistry and molecular conformation. For instance, George et al. (1998) detailed the crystal structure of a pyrrolidinyl derivative, providing a foundation for understanding the structural aspects of similar compounds (George et al., 1998).
Chemical Reactions and Properties
Pyrrolidine derivatives exhibit a range of chemical behaviors, including reactions with various reagents to form complex molecules. Wijtmans et al. (2004) report on the synthesis and reactivity of pyridinols, demonstrating the potential for diverse chemical transformations relevant to the compound of interest (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application and handling. Ince et al. (2020) discuss the synthesis and properties of novel pyrrolidines, including solubility and stability, which are pertinent to understanding the physical characteristics of complex pyrrolidines (Ince et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with other molecules, are essential for the application of these compounds in synthesis and drug design. Katritzky et al. (1999) explore the reactivity of chiral pyrrolidine synthons, which could shed light on the chemical behavior of similar structures (Katritzky et al., 1999).
Propiedades
IUPAC Name |
1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11-9-19(10-16(11,2)21)15(20)8-7-14-12-5-3-4-6-13(12)17-18-14/h11,21H,3-10H2,1-2H3,(H,17,18)/t11-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHMXPUMAXLEDK-BZNIZROVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)CCC2=NNC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)CCC2=NNC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3,4-dimethyl-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-3-pyrrolidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5653577.png)
![5-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5653582.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2,7-dioxo-1,3-diazepane-4-carboxamide](/img/structure/B5653592.png)
![N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653603.png)
![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5653608.png)
![2-ethyl-9-[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653617.png)
![2-[(2-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5653626.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine](/img/structure/B5653632.png)
![2-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5653639.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}methanol](/img/structure/B5653646.png)
![[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid](/img/structure/B5653654.png)
![3-(3-methoxyquinoxalin-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5653660.png)
![(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5653668.png)